3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid
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Overview
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It contains a pyridazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms . The presence of the thiazol ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, adds to the complexity of this molecule .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, 2-(6-chloropyridazin-3-yl)hydrazine can be synthesized by dissolving 3,6-dichloropyridazine in ethanol, to which hydrazine hydrate is added dropwise .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. The compound would have polar characteristics due to the presence of the carboxylic acid group and the nitrogen atoms in the pyridazine and thiazol rings .properties
IUPAC Name |
3-[4-(6-chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O2S/c15-12-5-4-10(17-18-12)11-7-21-13(16-11)8-2-1-3-9(6-8)14(19)20/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZSIWRJECZAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC(=CS2)C3=NN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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